molecular formula C12H14N2O3S2 B6460375 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol CAS No. 2548994-16-5

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B6460375
CAS No.: 2548994-16-5
M. Wt: 298.4 g/mol
InChI Key: VVCGWIOMMCSEQN-UHFFFAOYSA-N
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Description

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of catalysts such as hydrochloric acid and oxidizing agents like hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale condensation and cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and cognitive functions . The compound’s structure allows it to bind effectively to these targets, disrupting their normal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is unique due to its combined benzothiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a multifunctional ligand in medicinal chemistry .

Properties

IUPAC Name

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-19(16,17)10-4-2-3-9-11(10)13-12(18-9)14-6-5-8(15)7-14/h2-4,8,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCGWIOMMCSEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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